9-(beta-D-glucofuranosyl)adenine
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Overview
Description
9-(beta-D-glucofuranosyl)adenine is a purine nucleoside in which adenine is attached to a glucofuranose sugar via a beta-N(9)-glycosidic bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(beta-D-glucofuranosyl)adenine typically involves the glycosylation of adenine with a protected glucofuranose derivative. One common method is the condensation of 2,3,5-tri-O-benzyl-D-glucofuranosyl chloride with N-benzoyladenine under acidic conditions . The reaction is followed by deprotection steps to yield the desired nucleoside.
Industrial Production Methods
Industrial production of this compound may involve enzymatic transglycosylation reactions using glycosyltransferases. These enzymes facilitate the transfer of the glucofuranosyl moiety to adenine, resulting in higher yields and fewer by-products compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
9-(beta-D-glucofuranosyl)adenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nucleoside into its deoxy form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the adenine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted adenine derivatives, deoxyadenosine, and oxo-adenine compounds .
Scientific Research Applications
9-(beta-D-glucofuranosyl)adenine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other bioactive molecules.
Biology: The compound is studied for its role in nucleotide metabolism and its effects on cellular processes.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of nucleoside-based pharmaceuticals and as a research tool in molecular biology
Mechanism of Action
The mechanism of action of 9-(beta-D-glucofuranosyl)adenine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit viral replication and tumor cell proliferation. The compound targets viral DNA polymerase and cellular enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
9-(beta-D-xylofuranosyl)adenine: Similar in structure but with a xylofuranose sugar instead of glucofuranose.
9-(beta-D-arabinofuranosyl)adenine: Contains an arabinofuranose sugar and is used as an antiviral agent.
9-(beta-D-ribofuranosyl)adenine:
Uniqueness
9-(beta-D-glucofuranosyl)adenine is unique due to its specific sugar moiety, which can confer different biochemical properties compared to other nucleosides. Its unique structure allows for specific interactions with enzymes and nucleic acids, making it valuable in research and therapeutic applications .
Properties
CAS No. |
10279-88-6 |
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Molecular Formula |
C11H15N5O5 |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c12-9-5-10(14-2-13-9)16(3-15-5)11-7(20)6(19)8(21-11)4(18)1-17/h2-4,6-8,11,17-20H,1H2,(H2,12,13,14) |
InChI Key |
JNSNEXAWGVQGPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(CO)O)O)O)N |
Origin of Product |
United States |
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